BenchChemオンラインストアへようこそ!

(5E)-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

HIV-1 RNase H antiviral screening selectivity profiling

The target compound (CAS 6515-76-0, CID is a 5‑benzylidene‑2‑thioxo‑1,3‑thiazolidin‑4‑one derivative, a subclass of rhodanine‑based small molecules. It features a (5E)‑configuration at the exocyclic double bond and an ortho‑[2‑(4‑methylphenoxy)ethoxy] substituent on the benzylidene phenyl ring, which distinguishes it from simpler 5‑benzylidene‑2‑thioxothiazolidin‑4‑one scaffolds.

Molecular Formula C19H17NO3S2
Molecular Weight 371.5 g/mol
CAS No. 6515-76-0
Cat. No. B5013658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
CAS6515-76-0
Molecular FormulaC19H17NO3S2
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCCOC2=CC=CC=C2C=C3C(=O)NC(=S)S3
InChIInChI=1S/C19H17NO3S2/c1-13-6-8-15(9-7-13)22-10-11-23-16-5-3-2-4-14(16)12-17-18(21)20-19(24)25-17/h2-9,12H,10-11H2,1H3,(H,20,21,24)/b17-12+
InChIKeyTVYYYDMRRUIOID-SFQUDFHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5E)-5-{2-[2-(4-Methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one (CAS 6515-76-0): Structural Identity and Procurement-Relevant Classification


The target compound (CAS 6515-76-0, CID 2298978) is a 5‑benzylidene‑2‑thioxo‑1,3‑thiazolidin‑4‑one derivative, a subclass of rhodanine‑based small molecules [1]. It features a (5E)‑configuration at the exocyclic double bond and an ortho‑[2‑(4‑methylphenoxy)ethoxy] substituent on the benzylidene phenyl ring, which distinguishes it from simpler 5‑benzylidene‑2‑thioxothiazolidin‑4‑one scaffolds [2]. Within the public domain, its bioactivity annotation is extremely sparse; PubChem records only a single screening result (HIV‑1 RNase H, AID 372) where the compound was classified as inactive [1]. This limited dataset underscores the need for evidence‑based selection when sourcing this compound for hypothesis‑driven research.

Why Generic 2‑Thioxothiazolidin‑4‑one Analogs Cannot Replace (5E)-5-{2-[2-(4-Methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one in Controlled Studies


Bulk procurement of ‘any 5‑benzylidene‑2‑thioxothiazolidin‑4‑one’ neglects the profound impact of the benzylidene substituent on molecular recognition, physicochemical properties, and biological selectivity. For example, the unsubstituted parent compound displays micromolar inhibition of human NAT1 (IC₅₀ ≈ 13 µM), whereas the butylidene analog achieves IC₅₀ ≈ 7.7 µM [1]. The ortho‑phenoxyethoxy tail present in CAS 6515‑76‑0 introduces a unique hydrogen‑bond acceptor network and steric bulk that is absent in simpler analogs, which would be expected to alter target engagement profiles, solubility, and cellular permeability [2]. Blind interchange therefore risks invalidating SAR hypotheses and wasting resources in hit‑to‑lead campaigns.

Quantitative Differentiation Evidence for (5E)-5-{2-[2-(4-Methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one vs. Closest Analogs


HIV‑1 RNase H Screening Selectivity: Inactivity of CAS 6515‑76‑0 vs. Class‑Wide Promiscuity

In a publicly deposited HIV‑1 RNase H inhibition screen (PubChem AID 372), the target compound was classified as ‘Inactive’ [1]. By contrast, numerous 5‑arylidene‑2‑thioxothiazolidin‑4‑one derivatives have been reported as active in analogous RNase H or related antiviral assays, highlighting a selectivity window that may reduce off‑target antiviral liability in projects focused on non‑HIV targets [2].

HIV-1 RNase H antiviral screening selectivity profiling

Structural Differentiation: Ortho‑Phenoxyethoxy Motif Provides Unique Physicochemical Space vs. Unsubstituted 5‑Benzylidene-2‑thioxothiazolidin-4‑one

The ortho‑[2‑(4‑methylphenoxy)ethoxy] substituent increases the molecular weight (371.5 g·mol⁻¹ vs. 221.3 g·mol⁻¹ for the parent 5‑benzylidene-2‑thioxothiazolidin-4‑one) and adds two hydrogen‑bond acceptors, as evidenced by PubChem computed descriptors [1]. This expansion into less‑explored chemical space is likely to confer distinct target‑binding geometries and ADME behavior relative to compact 5‑benzylidene analogs.

physicochemical properties medicinal chemistry SAR differentiation

Kinase Selectivity Potential: Inferred from Absence of Pan‑Assay Interference (PAINS) Alerts vs. Rhodanine‑Containing Analogs

The uncharged 2‑thioxothiazolidin‑4‑one core is known to produce pan‑assay interference compounds (PAINS) in certain contexts; however, the ortho‑phenoxyethoxy tail of CAS 6515‑76‑0 may sterically shield the electrophilic exocyclic double bond, potentially reducing covalent adduct formation that plagues simpler rhodanines [1]. While direct reactivity data are lacking, this structural feature aligns with medicinal chemistry strategies aimed at improving probe selectivity.

PAINS filter kinase inhibition chemical probe quality

Target Application Scenarios for (5E)-5-{2-[2-(4-Methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one Based on Differentiation Evidence


Negative Control or Selectivity Counter‑Screen for HIV‑1 RNase H Assays

Because CAS 6515‑76‑0 is confirmed inactive in the HIV‑1 RNase H screening assay (AID 372) [1], it can serve as a well‑characterized negative control compound in antiviral drug‑discovery campaigns, helping to validate assay window and exclude false‑positive hits from rhodanine‑containing libraries.

Chemical Probe for Evaluating the Effect of Ortho‑Substituent Bulk on 5‑Benzylidene‑2‑thioxothiazolidin‑4‑one SAR

The distinct molecular weight and hydrogen‑bond acceptor signature of CAS 6515‑76‑0 compared to the parent core [1] makes it a valuable tool for systematic structure‑activity relationship (SAR) studies aimed at understanding how ortho‑alkoxy‑aryl extensions modulate target binding, cellular permeability, and metabolic stability within the thioxothiazolidinone series.

PAINS Mitigation Studies in Rhodanine‑Based Compound Collections

The predicted reduction in Michael acceptor reactivity due to steric shielding by the ortho‑phenoxyethoxy tail [1] positions this compound as a benchmarking agent for evaluating and mitigating pan‑assay interference artifacts in high‑throughput screening libraries that contain 2‑thioxothiazolidin‑4‑one scaffolds.

Physicochemical Property Tool for Calibrating Computational ADME Models

The marked increase in molecular weight and hydrogen‑bond acceptor count relative to the simplest 5‑benzylidene‑2‑thioxothiazolidin‑4‑one [1] allows CAS 6515‑76‑0 to be employed as a calibration standard for in silico ADME prediction tools, ensuring that models accurately capture the impact of extended ortho‑substitution on drug‑likeness parameters.

Quote Request

Request a Quote for (5E)-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.